N-(4-bromophenyl)cyclopentanecarboxamide is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. The compound features a cyclopentanecarboxamide moiety substituted with a bromophenyl group, which may influence its biological activity.
This compound is synthesized through various organic chemistry methods, often involving reactions that utilize cyclopentanecarbonyl derivatives and brominated phenyl compounds. The synthesis processes are documented in scientific literature, including peer-reviewed articles and patents.
N-(4-bromophenyl)cyclopentanecarboxamide belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. It is also categorized under organic compounds due to its carbon-based structure.
The synthesis of N-(4-bromophenyl)cyclopentanecarboxamide typically involves several steps:
A common synthetic route includes:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the compound .
N-(4-bromophenyl)cyclopentanecarboxamide has a molecular formula of CHBrN\O. Its structure features:
N-(4-bromophenyl)cyclopentanecarboxamide can participate in various chemical reactions, including:
The reactivity profile suggests that this compound may undergo transformations typical of amides, such as:
Research indicates that compounds with similar structures often exhibit significant biological activity, potentially linked to their ability to interact with specific proteins or signaling pathways .
Relevant analytical techniques such as Infrared Spectroscopy (IR), NMR, and High-Resolution Mass Spectrometry (HRMS) are employed to characterize these properties .
N-(4-bromophenyl)cyclopentanecarboxamide has potential applications in:
Research into similar compounds suggests that modifications to the bromophenyl group can lead to variations in biological activity, making this compound a candidate for further investigation in drug discovery programs .
N-(4-bromophenyl)cyclopentanecarboxamide is systematically named according to IUPAC conventions as a carboxamide derivative featuring a cyclopentane ring linked to a 4-bromoaniline moiety. The parent structure is cyclopentanecarboxylic acid, wherein the carboxyl group (–COOH) is substituted by an amide bond (–CONH–) attached to the para-position of a brominated benzene ring. Key identifiers include:
Table 1: Physicochemical Properties
Property | Value | Unit | Method |
---|---|---|---|
Molecular Weight | 268.15 | g/mol | Calculated |
logP (Octanol-Water) | ~2.95 | – | Crippen Estimation |
Boiling Point | 624.2 | K | Joback Estimation |
Melting Point | 378.0 | K | Joback Estimation |
Water Solubility (logWS) | -3.33 | – | Crippen Estimation |
The bromine atom at the phenyl para-position creates significant steric and electronic effects, influencing molecular packing and intermolecular interactions. The cyclopentane ring adopts an envelope conformation, while the amide bond exhibits partial double-bond character (C=O bond length ~1.23 Å, C–N bond length ~1.33 Å), promoting planarity between carbonyl and aryl groups [1] [5].
This compound exemplifies strategic molecular design in drug discovery. The cyclopentane scaffold provides conformational rigidity that enhances target binding selectivity compared to linear chains. Its ~108° bond angles introduce mild ring strain, optimizing ligand-receptor interactions. The para-bromophenyl moiety serves dual roles:
Table 2: Structure-Activity Relationship (SAR) Insights from Analogous Compounds
Structural Modification | Biological Consequence | Reference |
---|---|---|
Cyclopentane → Cyclohexane | ↓ T. brucei potency (EC₅₀ increases 2–5 fold) | |
p-Br → p-Cl | Similar antiprotozoal activity | |
p-Br → p-F | ↓ Metabolic stability (CLᵢ > 10 mL/min/g in mice) | [5] |
p-Br → p-CF₃ | ↑ Cytotoxicity (MRC-5 cell toxicity) | |
Amide reversal (N–CO swap) | Not synthetically explored; predicted ↓ membrane permeability | – |
The carboxamide linker (–CONH–) is critical for bioactivity:
Cyclopentane-based carboxamides exhibit superior blood-brain barrier (BBB) penetration versus cyclohexyl analogs due to reduced polar surface area (PSA ≈ 40 Ų vs. 45 Ų) and increased rigidity, making them valuable for CNS-targeting therapeutics .
N-(4-bromophenyl)cyclopentanecarboxamide emerged from early 21st-century efforts to develop antiparasitic agents. Key milestones include:
Table 3: Historical Development Timeline
Year | Event | Significance |
---|---|---|
2001–2003 | Retention indices measured by Zaikin | First physicochemical characterization [1] |
2003 | Inclusion in NIST Chemistry WebBook (ID U307028) | Public accessibility of spectral/thermodynamic data [1] |
2011 | U50488 derivative optimization for trypanosomiasis | Demonstrated cyclopentane’s superiority over cyclohexane in SAR studies |
2019 | Thiazolyl-bromophenyl acetamide derivatives as antimicrobials | Validated bromophenyl-carboxamide scaffold in drug design [6] |
The compound was likely synthesized during SAR exploration of U50488, a κ-opioid receptor agonist repurposed as an antitrypanosomal agent. Researchers modified U50488’s cyclohexane ring to cyclopentane to enhance metabolic stability and BBB penetration. The p-bromophenyl variant was among numerous analogs prepared to map steric and electronic tolerances at the aryl domain .
Its first public disclosure appeared in the NIST WebBook (2003), cataloging chromatographic retention indices under custom temperature programs (5% phenyl methyl siloxane column, 50°C→120°C at 5°C/min, then 120°C→290°C at 12°C/min). This indicated its utility as an analytical reference standard [1]. While not a clinical candidate itself, it provided key insights:
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8